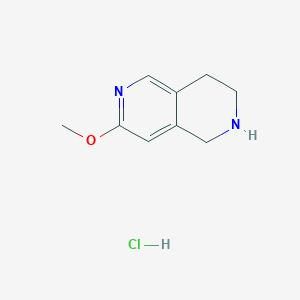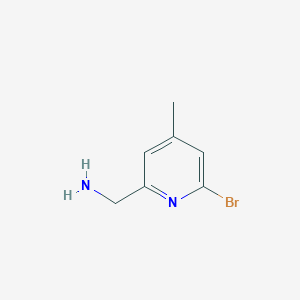
(6-Bromo-4-methylpyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-4-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-4-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (6-Bromo-4-methylpyridin-2-yl)methanamine serves as a versatile building block for constructing more complex molecules. It is used in the development of novel azetidine derivatives with potential antibacterial and antifungal properties.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been synthesized for antimicrobial studies, demonstrating moderate to very good antibacterial and antifungal activities. It has also been explored as a “biased agonist” of serotonin 5-HT1A receptors, showing significant antidepressant-like activity in preliminary in vivo studies.
Industry
In material science, this compound is utilized in the synthesis of advanced materials. Its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry. Additionally, its derivatives have found application in biodiesel production, serving as catalysts in processes that aim for higher methyl ester yields.
Mécanisme D'action
The mechanism of action of (6-Bromo-4-methylpyridin-2-yl)methanamine and its derivatives varies depending on the specific application. In medicinal chemistry, its derivatives act as agonists or antagonists of specific receptors, such as the serotonin 5-HT1A receptor, influencing neurotransmitter pathways and exhibiting antidepressant-like effects. The molecular targets and pathways involved include binding to receptor sites and modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-6-methylpyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanamine
- (4-methylpyridin-2-yl)methanamine
Uniqueness
(6-Bromo-4-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
(6-bromo-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 |
Clé InChI |
LOPZKOUFDBDCMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
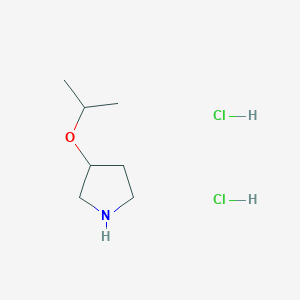
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
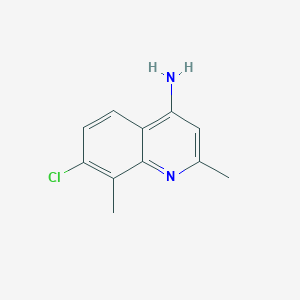
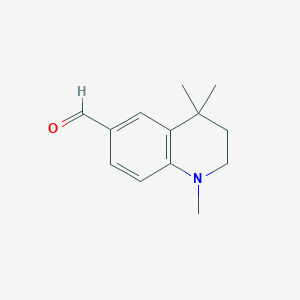
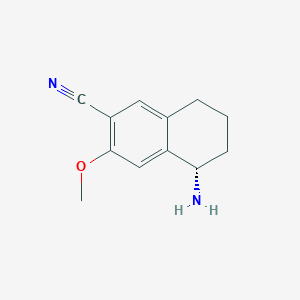
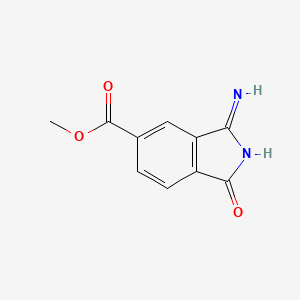
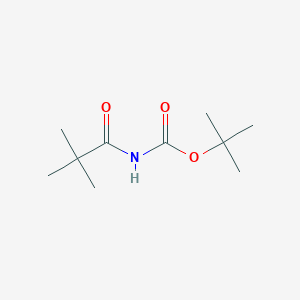
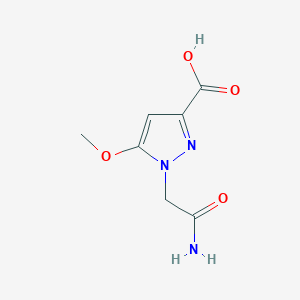
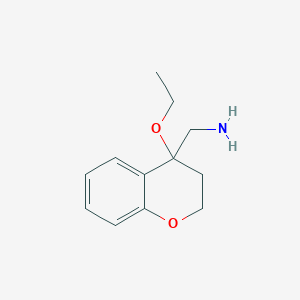
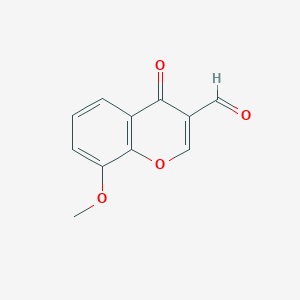

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
